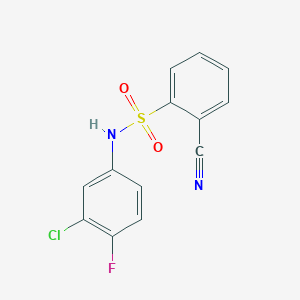

![molecular formula C17H19N3O2 B5515608 2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of the pyrimidine family, known for their varied applications in medicinal and material chemistry due to their unique structural and chemical characteristics.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves methods like oxidative decarboxylation-β-iodination of alpha-amino acid carbamates or amides, allowing introduction of different substituents at specific positions (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

Studies on similar pyrimidine derivatives reveal that the pyrimidine ring tends to be planar and forms specific dihedral angles with adjacent rings, impacting the overall molecular conformation (Sharma et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions like iodine-mediated cyclization, forming structurally diverse compounds. These reactions are pivotal in exploring the compound's potential in pharmaceuticals and materials science (Kobayashi et al., 2009).

Physical Properties Analysis

Polyimides derived from pyrimidine compounds exhibit exceptional solubility, transparency, and thermal stability, indicating the influence of pyrimidine structures on material properties (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

Research on compounds structurally similar to "2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine" has demonstrated detailed structural analysis and molecular interactions. For instance, the study on 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol by Sharma et al. (2014) reveals the planarity of the pyrimidine ring and its dihedral angles with fused benzene and hydroxy-substituted benzene rings, highlighting intricate hydrogen bonding and π-π interactions within the crystal structure Sharma et al., 2014.

Corrosion Inhibition

A study by Hegazy et al. (2012) evaluated Schiff bases, including pyrimidine derivatives, for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. This research underscores the potential of pyrimidine compounds in protecting metals against corrosion, linked to their chemical structures Hegazy et al., 2012.

Photoluminescence Properties

The synthesis and characterization of Zn(II) complexes with Schiff-base ligands, including pyrimidine derivatives, have been explored for their photoluminescence properties. This study by Chattopadhyay et al. (2009) indicates the utility of such compounds in developing materials with potential applications in optical and electronic devices Chattopadhyay et al., 2009.

Synthetic Methodologies

Research on synthesizing hydroxy-pyrrolizidines and indolizidines from cyclopropenones, including reactions with cyclic imines like piperideines, provides insights into accessing compounds with core structures relevant to natural products with bioactive properties. This study by Kondakal et al. (2012) demonstrates advanced synthetic routes to pyrimidine derivatives, highlighting their significance in medicinal chemistry Kondakal et al., 2012.

Antimicrobial and Anticancer Agents

The design, synthesis, and evaluation of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents have been extensively studied. Research indicates that these compounds exhibit significant activity against various microbial strains and cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in addressing infectious diseases and cancer Abd El-Sattar et al., 2021.

Eigenschaften

IUPAC Name |

(2-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-6-2-3-11-20(13)16(21)14-7-4-8-15(12-14)22-17-18-9-5-10-19-17/h4-5,7-10,12-13H,2-3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXGTXQJNGYSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

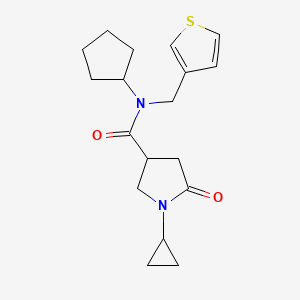

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)